molecular formula C9H6F3NO B1306970 5-(Trifluoromethyl)indolin-2-one CAS No. 71293-62-4

5-(Trifluoromethyl)indolin-2-one

Cat. No. B1306970
CAS RN: 71293-62-4
M. Wt: 201.14 g/mol
InChI Key: RANTVMNWZIWPNR-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)indolin-2-one derivatives are a class of compounds that have gained attention due to their potential biological activities. These compounds are characterized by the presence of a trifluoromethyl group at the third position of the indolin-2-one skeleton, which is a structural motif found in many bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceuticals, making these derivatives interesting targets for drug development .

Synthesis Analysis

The synthesis of trifluoromethylated indoles, including 5-(trifluoromethyl)indolin-2-one derivatives, involves several strategies. One approach is the comprehensive synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from 5- and 6-trifluoroacetylindoles, which can be used as photoaffinity labels in biological functional analysis . Another method involves disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds, leading to the formation of indoline derivatives . Additionally, solid-phase synthesis techniques have been employed to create 2,3,5-trisubstituted indoles, which can be further modified to introduce a trifluoromethyl group at the relevant position .

Molecular Structure Analysis

The molecular structure of 5-(trifluoromethyl)indolin-2-one derivatives is characterized by the indolin-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The trifluoromethyl group at the C-3 position is a key structural feature that influences the electronic properties of the molecule and can affect its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 5-(trifluoromethyl)indolin-2-one derivatives is influenced by the presence of the trifluoromethyl group, which can participate in various chemical reactions. For instance, the synthesis of these compounds often involves nucleophilic cyclizations, where the trifluoromethyl group can stabilize the transition state and facilitate the formation of the indole ring . The indole core itself can undergo further functionalization through reactions such as palladium-mediated coupling, acylation, and halogenation to introduce additional substituents at various positions on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(trifluoromethyl)indolin-2-one derivatives are significantly influenced by the trifluoromethyl group. This group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes. The electronegativity of the fluorine atoms also affects the acidity and basicity of adjacent functional groups, potentially altering the compound's pharmacokinetic and pharmacodynamic profiles. The solid-phase synthesis approach allows for the rapid generation of a diverse array of indole derivatives, enabling the exploration of structure-activity relationships and optimization of desired properties .

Relevant Case Studies

Case studies involving 5-(trifluoromethyl)indolin-2-one derivatives have demonstrated their potential in various biological applications. For example, a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins were synthesized and evaluated for their in vitro cytotoxic and antibacterial activities. Some of these derivatives showed promising activity against cancer cell lines and bacterial strains, such as S. aureus. In silico molecular docking studies were also conducted to identify lead molecules for further development . These case studies highlight the therapeutic potential of 5-(trifluoromethyl)indolin-2-one derivatives and underscore the importance of their continued investigation.

Scientific Research Applications

Anticancer and Antimicrobial Activities

5-(Trifluoromethyl)indolin-2-one derivatives exhibit significant potential in anticancer and antimicrobial activities. For instance, a study by Bikshapathi et al. (2017) synthesized a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins, demonstrating in vitro cytotoxic activity against cancer and specific antibacterial activity against S. aureus (Bikshapathi et al., 2017).

Development as Antitumor Agents

The indolin-2-one framework is often considered a privileged heterocycle in medicinal chemistry, particularly in the treatment of cancer. A review by Chaudhari et al. (2021) discusses the development of indolin-2-one as an antitumor agent, highlighting recent progress in its synthetic development and application in cancer chemotherapy (Chaudhari et al., 2021).

Efficient Synthesis Methods

The efficient synthesis of indolin-2-one derivatives is crucial for their application in pharmaceuticals. Brahmachari and Banerjee (2014) developed a highly efficient synthesis method for pharmaceutically interesting functionalized indolin-2-ones, utilizing an eco-friendly and cost-effective approach (Brahmachari & Banerjee, 2014).

Synthesis of Novel Antitumor Agents

Haiyong et al. (2014) reported on the design, synthesis, and biological evaluation of novel indoline-3-one derivatives, including 2-(4-(trifluoromethyl)benzylidene)indolin-3-one, which showed promising antitumor activity (Haiyong et al., 2014).

Novel Synthesis Techniques

New methods for the synthesis of indolin-2-ones are continuously being explored. Dong et al. (2015) presented a method for the synthesis of indolin-2-ones using visible light-induced radical cyclization, offering a mild reaction condition alternative (Dong et al., 2015).

Applications in Receptor Research

Research by Bentley et al. (2004) explored indoline derivatives as 5-HT(2C) receptor agonists, potentially useful for the treatment of obesity. This study highlights the application of indolin-2-one derivatives in receptor-related research (Bentley et al., 2004).

Future Directions

Indole derivatives, which include compounds like 5-(Trifluoromethyl)indolin-2-one, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

5-(trifluoromethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANTVMNWZIWPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(F)(F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395698
Record name 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)indolin-2-one

CAS RN

71293-62-4
Record name 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)oxindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-(methylthio)-5-(trifluoromethyl)oxindole (Gassman P. G., Cue B. W., Luh T-Y, J. Org. Chem. 1977;42:1344-1348) (10 g, 40 mmol) in AcOH (100 mL) was heated under reflux with Zn dust (13.3 g, 0.2 mol) for 1 hour. The mixture was cooled and filtered, and the precipitate was washed with AcOH. The combined filtrates were evaporated under reduced pressure, and the residue was diluted with 1M aqueous ammonia to give 5-trifluoromethyloxindole [VII: R1 =5-CF3, R3 =H] (7.22 g, 90%); mp (aqueous EtOH) 188.5°-191° C. (lit. [Hardtmann G. E., U.S. Pat. No. 4,160,032; Chem. Abstr, 1979;91:P107890w]; mp 188°-189° C.).
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Synthesis routes and methods II

Procedure details

In analogous fashion, 4-trifluoromethylaniline was reacted with t-butyl hypochlorite, ethyl 2-(methylthio)acetate and triethylamine followed by reduction of the 3-thiomethyl-5-trifluoromethyl-2-oxindole thus obtained with Raney nickel, to give 5-trifluoromethyl-2-oxindole, m.p. 189.5°-190.5° C.
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3-thiomethyl-5-trifluoromethyl-2-oxindole
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)indolin-2-one
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Citations

For This Compound
54
Citations
L Shi, X Yang, Y Wang, H Yang… - Advanced Synthesis & …, 2014 - Wiley Online Library
A novel, simple and highly efficient method for the synthesis of 3‐(trifluoromethyl)‐indolin‐2‐one derivatives has been developed. The protocol uses readily available N‐alkyl‐N‐…
Number of citations: 77 onlinelibrary.wiley.com
R Song, Y Yang, J Huang, W Qiao, B Luo, Y Ju… - Bioorganic …, 2021 - Elsevier
Human caseinolytic protease proteolytic subunit (HsClpP) is a highly conserved serine protease that plays an essential role in cell homeostasis through removal of the damaged and/or …
Number of citations: 3 www.sciencedirect.com
Y Zhu, H Mei, J Han, VA Soloshonok… - The Journal of Organic …, 2017 - ACS Publications
The first example of the S N 2′ reaction type of the detrifluoroacetylatively in situ generated tertiary fluoro-enolates in the uncatalyzed reactions with Morita–Baylis–Hillman derivatives …
Number of citations: 24 pubs.acs.org
Z Xie, P Li, Y Hu, N Xu, L Wang - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
A visible-light-induced and iron-catalyzed methylation of arylacrylamides by dimethyl sulphoxide (DMSO) is achieved, leading to 3-ethyl-3-methyl indolin-2-ones in high yields. This …
Number of citations: 43 pubs.rsc.org
H Hua, L Xin, S Jianke, S Qiuling - Chinese Journal of Organic …, 2023 - sioc-journal.cn
A novel transition-metal-free protocol for the synthesis of 1-alkyl-3-(2-oxo-2-aryl/alkyl-ethyl) indolin-2-ones is developed. This work reveals that oxoindole skeletons can be directly …
Number of citations: 1 sioc-journal.cn
MM Maturi, A Pöthig, T Bach - Australian Journal of Chemistry, 2015 - CSIRO Publishing
The title compounds were shown to undergo an enantioselective photochemical rearrangement to 3-acylindolin-2-ones (16–33 % ee). A xanthone, which is tethered via an anellated …
Number of citations: 15 www.publish.csiro.au
S Jaiswal, SR Ayyannan - Journal of Biomolecular Structure and …, 2022 - Taylor & Francis
Based on the known isatin-based fatty acid amide hydrolase (FAAH) inhibitor BSS-7, we designed and synthesized two small sets (6–13 and 17–20) of N-1 and C-3 substituted isatin …
Number of citations: 1 www.tandfonline.com
YY Jiang, S Liang, CC Zeng, LM Hu, BG Sun - Green Chemistry, 2016 - pubs.rsc.org
An efficient electrochemical approach for the synthesis of oxindoles has been developed from electrolysis of a mixture of sodium sulfinate and acrylamide. The chemistry avoids the …
Number of citations: 83 pubs.rsc.org
TH Yang, CI Lee, WH Huang, AR Lee - Chemistry Central Journal, 2017 - Springer
Background Tumor angiogenesis, essential for tumor growth and metastasis, is tightly regulated by VEGF/VEGFR and PDGF/PDGFR pathways, and therefore blocking those pathways …
Number of citations: 4 link.springer.com
CM Huang, J Li, SL Wang, JJ Ai, XY Liu… - The Journal of …, 2021 - ACS Publications
An efficient transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid for the construction of thiodifluoroindoleone derivatives is …
Number of citations: 10 pubs.acs.org

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